Morpholin-3-one

Description

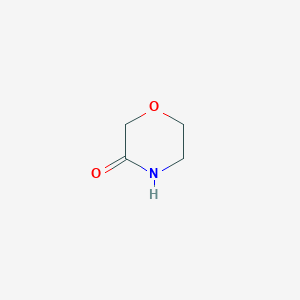

Structure

3D Structure

Properties

IUPAC Name |

morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEAAEQOQBMPQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074444 |

Source

|

| Record name | 3-Morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-11-5 |

Source

|

| Record name | 3-Morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Morpholinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6P29M33NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of Morpholin-3-one from monoethanolamine and ethyl chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of morpholin-3-one, a key intermediate in the production of various pharmaceuticals, including the anticoagulant Rivaroxaban. The synthesis is achieved through the cyclization reaction of monoethanolamine and ethyl chloroacetate. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway and workflow.

Reaction Overview and Mechanism

The synthesis of morpholin-3-one from monoethanolamine and ethyl chloroacetate is a well-established method that proceeds via a two-step mechanism in a one-pot reaction. The initial step involves the deprotonation of the hydroxyl group of monoethanolamine by a strong base, forming an alkoxide. This is followed by a nucleophilic attack of the amino group on the electrophilic carbon of ethyl chloroacetate. The final and rate-determining step is an intramolecular cyclization (a Dieckmann-type condensation) to form the six-membered morpholin-3-one ring, with the elimination of ethanol and a salt byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported procedures for the synthesis of morpholin-3-one.

| Parameter | Method 1 | Method 2 |

| Base | Sodium Alkoxide (e.g., Sodium Methoxide) | Sodium Metal |

| Solvent | Isopropanol | Isopropanol |

| Molar Ratio (Base:Monoethanolamine) | 1.0 - 1.2 : 1 | 1.1 : 1 |

| Molar Ratio (Ethyl Chloroacetate:Monoethanolamine) | 1.0 - 1.2 : 1 | 1.0 : 1 |

| Reaction Temperature | 50 - 80 °C | 50 °C (alkoxide formation), then 80 °C |

| Reaction Time | ~3 hours | ~7 hours |

| Yield | > 60%[1] | 52%[2] |

| Product Purity | > 98%[1] | Not specified |

Detailed Experimental Protocols

Two primary methods are detailed below, offering flexibility in the choice of base.

Method 1: Using Sodium Alkoxide in Isopropanol[1]

This method is suitable for industrial-scale production due to its simplicity and safety.

Materials:

-

Monoethanolamine (MEA)

-

Ethyl chloroacetate

-

Sodium methoxide (or other sodium alkoxide)

-

Isopropanol

-

Hydrochloric acid (for pH adjustment if necessary)

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization vessel

Procedure:

-

Reaction Setup: Charge the reactor with isopropanol and monoethanolamine. The mass ratio of monoethanolamine to isopropanol should be in the range of 0.16-0.24:1.

-

Base Addition: Under an inert atmosphere (e.g., nitrogen), add sodium methoxide to the reactor. The molar ratio of sodium methoxide to monoethanolamine should be between 1.0 and 1.2:1. Stir the mixture for 1 hour.

-

Addition of Ethyl Chloroacetate: Heat the reaction mixture to 50-60 °C. Add ethyl chloroacetate dropwise via the dropping funnel over 1 hour, maintaining the temperature between 50 and 80 °C. The molar ratio of ethyl chloroacetate to monoethanolamine should be between 1.0 and 1.2:1.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at the same temperature. Monitor the reaction progress by a suitable analytical method (e.g., GC) until the monoethanolamine concentration is less than 1.0%.

-

Work-up and Isolation: Cool the reaction mixture to 20-30 °C. Filter the mixture to remove the byproduct, sodium chloride. Wash the filter cake with isopropanol.

-

Purification: Combine the filtrate and the washing. Concentrate the solution by distillation. Cool the concentrated solution to -10 °C to induce crystallization.

-

Drying: Filter the crystalline product, wash with cold (-10 °C) isopropanol, and dry under vacuum to obtain pure morpholin-3-one.

Method 2: Using Sodium Metal in Isopropanol[2]

This method is a common laboratory-scale procedure.

Materials:

-

Monoethanolamine (2-aminoethanol)

-

Ethyl chloroacetate

-

Sodium metal

-

Isopropanol

-

Ethyl acetate (for recrystallization)

Equipment:

-

Round-bottom flask with a magnetic stirrer, condenser, and dropping funnel

-

Ice-water bath

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Alkoxide Formation: In a round-bottom flask, dissolve monoethanolamine (1.1 eq.) in isopropanol. Carefully add sodium metal (1.1 eq.) in small portions. Heat the mixture to 50 °C and stir for 5 hours until all the sodium has reacted, forming a yellow solution of the sodium alkoxide.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled solution. A yellow suspension will form.

-

Reaction: Heat the suspension to 80 °C and stir for 2 hours.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove insoluble impurities. Wash the filter cake with isopropanol.

-

Purification: Combine the filtrate and the washing and concentrate under reduced pressure to obtain a brown solid.

-

Recrystallization: Recrystallize the crude product from a mixed solvent of isopropanol and ethyl acetate to yield pure morpholin-3-one.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from reactants to the final product.

Caption: Reaction scheme for the synthesis of Morpholin-3-one.

Experimental Workflow

This diagram outlines the general experimental procedure for the synthesis of morpholin-3-one.

Caption: General experimental workflow for Morpholin-3-one synthesis.

References

A Technical Guide to the Physicochemical Properties of Morpholin-3-one Crystalline Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholin-3-one (CAS No: 109-11-5), also known as 3-Ketomorpholine, is a heterocyclic organic compound featuring a morpholine ring with a ketone group. It typically appears as a white to off-white crystalline powder.[1] This molecule serves as a critical building block and key intermediate in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structural versatility makes it invaluable in drug discovery and development, most notably as an essential intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[2] Furthermore, certain derivatives of Morpholin-3-one have demonstrated potential as anti-cancer agents by inducing cell cycle arrest and apoptosis. A thorough understanding of its physicochemical properties is paramount for its effective application in research, process development, and formulation.

Core Physicochemical Properties

The fundamental physicochemical properties of Morpholin-3-one are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Table 1: General Physicochemical Properties of Morpholin-3-one

| Property | Value | Source(s) |

| CAS Number | 109-11-5 | [1][3] |

| Molecular Formula | C₄H₇NO₂ | [1][2][3] |

| Molecular Weight | 101.11 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 103.0 – 107.0 °C | [1] |

| Boiling Point | 142 °C / 7 mmHg | N/A |

| Density (Predicted) | 1.122 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 14.37 ± 0.20 | N/A |

| InChIKey | VSEAAEQOQBMPQF-UHFFFAOYSA-N | [3][4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) intermediate is a critical factor influencing reaction kinetics, purification, and formulation.

Table 2: Solubility Data for Morpholin-3-one and its Derivatives

| Solvent | Solubility of Morpholin-3-one | Solubility of Derivatives | Source(s) |

| Alcohols | Soluble | - | [1] |

| Methanol | Soluble | Slightly Soluble | [5] |

| Chloroform | Not specified | Soluble / Slightly Soluble | [5][6] |

| Dichloromethane | Not specified | Soluble | [6] |

| Ethyl Acetate | Not specified | Soluble | [6] |

| DMSO | Not specified | Soluble | [6] |

| Acetone | Not specified | Soluble | [6] |

Spectroscopic and Structural Characterization

Spectroscopic techniques are fundamental for confirming the identity, purity, and structure of Morpholin-3-one.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure by providing information about the hydrogen and carbon framework.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule. The spectrum of Morpholin-3-one is characterized by absorption bands corresponding to the N-H bond, C-H bonds, the C=O (ketone) group, and the C-O-C (ether) linkage of the morpholine ring.

-

Mass Spectrometry (MS): This technique confirms the molecular weight and can be used to analyze the fragmentation pattern, further aiding in structural confirmation.

Crystallographic and Thermal Analysis

The solid-state properties of Morpholin-3-one powder are essential for handling, storage stability, and formulation development.

-

X-ray Powder Diffraction (XRPD): XRPD is a powerful non-destructive technique used to analyze the crystalline nature of a powder.[] It provides a unique "fingerprint" based on the material's crystal lattice, allowing for phase identification, purity assessment, and detection of polymorphism.[][8]

-

Thermal Analysis (TGA/DSC): Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the thermal stability and phase transitions of the material.[9]

-

TGA measures the change in mass as a function of temperature, identifying the onset of thermal decomposition and quantifying volatile content like water or residual solvents.[10][11]

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, accurately determining the melting point, heat of fusion, and identifying any polymorphic transitions.[9][10]

-

Biological Context and Signaling Pathway

While Morpholin-3-one is primarily an intermediate, its derivatives have shown significant biological activity, particularly in oncology. Studies have indicated that certain derivatives can induce apoptosis (programmed cell death) in cancer cells. This is achieved, in part, by upregulating the tumor suppressor protein p53.[12] Activated p53 can then transcriptionally activate genes for death receptors like Fas (also known as APO-1 or CD95).[13][14][15] The engagement of the Fas receptor by its ligand initiates a downstream caspase cascade, leading to apoptosis.[14][15] Furthermore, p53 can halt the cell cycle at the G1 phase, preventing proliferation.[12]

Experimental Protocols & Workflow

Standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. Below is a general workflow for characterization, followed by detailed experimental methodologies.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the crystalline powder transitions to a liquid state.[16]

-

Sample Preparation: Ensure the Morpholin-3-one powder is completely dry.[17] Finely powder the sample if necessary.

-

Capillary Loading: Introduce a small amount of the dry powder into a capillary tube, tapping gently to form a compact column of 2.5–3.5 mm at the sealed end.[17][18]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[19]

-

Heating: Begin heating. A rapid ramp (e.g., 10-20 °C/min) can be used for an initial estimate.[20] For an accurate measurement, start heating at a slow, controlled rate (e.g., 1-2 °C/min) when the temperature is about 5-10 °C below the expected melting point.[18][20]

-

Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point). The recorded melting point is this range.

Bulk and Tapped Density

These measurements are critical for understanding powder flowability and compressibility.[21]

-

Bulk Density:

-

Weigh a clean, dry graduated cylinder (e.g., 100 mL).[21]

-

Gently pour a known mass (e.g., 50 g) of Morpholin-3-one powder into the cylinder without compacting it.[22]

-

Level the powder surface carefully and record the unsettled apparent volume (V₀).[22]

-

Calculate bulk density using the formula: Bulk Density = Mass / V₀.[21]

-

-

Tapped Density:

-

Use the same cylinder with the powder from the bulk density measurement.

-

Place the cylinder in a mechanical tapping apparatus.

-

Select a specified number of taps and drop height (e.g., 500 taps at a drop height of 14 mm).[23]

-

Record the new, tapped volume (Vf).

-

Continue tapping in increments (e.g., an additional 750 taps) and record the volume until the change between successive measurements is negligible (e.g., less than 2%).[22][24]

-

Calculate tapped density using the formula: Tapped Density = Mass / Vf.[24]

-

X-ray Powder Diffraction (XRPD)

This protocol provides a diffraction pattern characteristic of the crystalline structure.

-

Sample Preparation: Ensure the powder is finely ground to ensure random orientation of the crystallites. Place a sufficient amount of powder onto the sample holder and gently press to create a flat, smooth surface level with the holder's rim.[25]

-

Instrument Setup: Place the sample holder into the diffractometer. Set the appropriate parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 50°), step size, and scan speed.

-

Data Collection: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at different angles.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. Peak positions are used for phase identification (by comparison to databases), while peak shape and width can provide information on crystallite size and strain.[26]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol identifies the functional groups within the molecule.

-

Background Collection: Ensure the sample stage (e.g., ATR diamond) is clean.[27] Perform a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.[28]

-

Sample Preparation: Place a small amount of the Morpholin-3-one powder directly onto the ATR crystal, ensuring complete coverage.[27] If using an ATR accessory, apply pressure using the built-in press to ensure good contact between the sample and the crystal.[29]

-

Sample Scan: Collect the sample spectrum. The instrument will pass infrared radiation through the sample and record the absorbance at different wavenumbers.[28]

-

Data Processing: The software automatically subtracts the background spectrum. The resulting spectrum can be analyzed by identifying the characteristic absorption peaks for functional groups (e.g., C=O stretch, N-H bend, C-O-C stretch).

Thermal Analysis (TGA/DSC)

This protocol assesses thermal stability and phase transitions.

-

Instrument Calibration: Ensure the TGA balance and DSC temperature and heat flow are properly calibrated using appropriate standards.

-

Sample Preparation: Accurately weigh a small amount of the powder (typically 2-10 mg) into a TGA/DSC pan (e.g., aluminum or ceramic).[30]

-

Experimental Setup: Place the sample pan and an empty reference pan into the instrument. Program the temperature profile, including the starting and ending temperatures (e.g., 30 °C to 350 °C), heating rate (e.g., 10 °C/min), and purge gas (typically nitrogen at a flow rate of 20-50 mL/min).

-

Data Acquisition: Begin the experiment. The instrument will simultaneously record the sample's mass and the differential heat flow as a function of temperature.

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass vs. temperature to identify temperatures of mass loss, indicating decomposition or solvent evaporation.

-

DSC Curve: Analyze the plot of heat flow vs. temperature to identify endothermic events (like melting) and exothermic events (like crystallization or some decompositions).[9] Determine the onset temperature and peak temperature for these transitions.

-

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. Morpholin-3-one | CymitQuimica [cymitquimica.com]

- 4. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 446292-04-2,4-(4-NITROPHENYL)MORPHOLIN-3-ONE | lookchem [lookchem.com]

- 6. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 10. azom.com [azom.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Role of p53 tumor suppressor gene and Fas/Apo-1 in induction of apoptosis and differentiation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 16. scribd.com [scribd.com]

- 17. westlab.com [westlab.com]

- 18. thinksrs.com [thinksrs.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 21. pharmastate.academy [pharmastate.academy]

- 22. usp.org [usp.org]

- 23. ftp.uspbpep.com [ftp.uspbpep.com]

- 24. mhlw.go.jp [mhlw.go.jp]

- 25. mse.washington.edu [mse.washington.edu]

- 26. webusers.fis.uniroma3.it [webusers.fis.uniroma3.it]

- 27. cbic.yale.edu [cbic.yale.edu]

- 28. profandrewmills.com [profandrewmills.com]

- 29. che.utah.edu [che.utah.edu]

- 30. mdpi.com [mdpi.com]

Molecular structure and chemical formula of Morpholin-3-one (C4H7NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-3-one, a heterocyclic organic compound with the chemical formula C₄H₇NO₂, is a critical building block in modern medicinal chemistry. Its unique structural features, combining both a lactam and an ether functional group within a six-membered ring, make it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectroscopic characterization of Morpholin-3-one. Furthermore, it delves into its significant role as a key intermediate in the development of therapeutic agents, with a particular focus on monoacylglycerol lipase (MAGL) inhibitors. Detailed experimental protocols and data are presented to support researchers and drug development professionals in their work with this versatile compound.

Molecular Structure and Chemical Formula

Morpholin-3-one is a saturated heterocyclic compound featuring a morpholine ring with a carbonyl group at the 3-position. Its chemical formula is C₄H₇NO₂, and it has a molecular weight of 101.10 g/mol .[1] The presence of both a secondary amine and a lactam within the ring structure imparts a unique combination of chemical properties.

Structural Data

| Parameter | Value |

| Chemical Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| CAS Number | 109-11-5 |

| IUPAC Name | morpholin-3-one |

| Predicted Bond Lengths | |

| C2-N1 | ~1.46 Å |

| N1-C6 | ~1.47 Å |

| C6-C5 | ~1.53 Å |

| C5-O4 | ~1.43 Å |

| O4-C3 | ~1.36 Å |

| C3=O | ~1.23 Å |

| C3-C2 | ~1.52 Å |

| Predicted Bond Angles | |

| C6-N1-C2 | ~112° |

| N1-C2-C3 | ~110° |

| C2-C3-O4 | ~117° |

| C3-O4-C5 | ~115° |

| O4-C5-C6 | ~111° |

| C5-C6-N1 | ~110° |

Note: These values are based on computational models and may vary slightly from experimental data.

Physicochemical Properties

Morpholin-3-one is typically a white to off-white crystalline powder. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 71-74 °C | |

| Boiling Point | 142 °C at 7 mmHg | |

| Solubility | Soluble in water and polar organic solvents | |

| pKa | Not readily available |

Synthesis of Morpholin-3-one

The synthesis of Morpholin-3-one is well-documented and can be achieved through several routes. A common and efficient method involves the intramolecular cyclization of an N-substituted 2-aminoethanol derivative.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol describes a common laboratory-scale synthesis of Morpholin-3-one.

Materials:

-

2-Aminoethanol

-

Ethyl chloroacetate

-

Sodium metal

-

Isopropanol

-

Ethyl acetate

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in isopropanol with gentle heating.

-

Add 2-aminoethanol (1.1 equivalents) to the solution and stir the mixture at 50 °C for 5 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution.

-

After the addition is complete, heat the mixture to 80 °C and stir for 2 hours.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of isopropanol and ethyl acetate to yield pure Morpholin-3-one.

Logical Workflow for the Synthesis of Morpholin-3-one:

Caption: Synthesis workflow for Morpholin-3-one.

Spectroscopic Characterization

The structural elucidation of Morpholin-3-one is confirmed through various spectroscopic techniques. The following sections provide predicted and expected data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Morpholin-3-one is expected to show three distinct signals corresponding to the three sets of methylene protons in the ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (-CH₂-N-) | ~3.4 - 3.6 | Triplet | 2H |

| H5 (-CH₂-O-) | ~4.2 - 4.4 | Triplet | 2H |

| H6 (-CH₂-N-) | ~3.2 - 3.4 | Triplet | 2H |

| NH | ~7.0 - 8.0 | Broad singlet | 1H |

Note: Predicted chemical shifts are in CDCl₃ and can vary based on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the four carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (-CH₂-N-) | ~45 - 50 |

| C3 (C=O) | ~168 - 172 |

| C5 (-CH₂-O-) | ~65 - 70 |

| C6 (-CH₂-N-) | ~40 - 45 |

Note: Predicted chemical shifts are in CDCl₃ and can vary based on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Morpholin-3-one will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=O Stretch (Lactam) | 1650 - 1680 (strong) |

| C-N Stretch | 1180 - 1360 |

| C-O Stretch (Ether) | 1070 - 1150 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Morpholin-3-one will show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern will be characteristic of the morpholin-3-one ring structure.

Expected Fragmentation Pattern:

-

m/z = 101 (M⁺): Molecular ion.

-

m/z = 72: Loss of -CHO.

-

m/z = 57: Loss of -C₂H₄O.

-

m/z = 43: Loss of -C₂H₂NO.

Applications in Drug Development

Morpholin-3-one serves as a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its rigid, yet versatile, scaffold allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties.

Key Intermediate for Monoacylglycerol Lipase (MAGL) Inhibitors

A significant application of Morpholin-3-one is in the development of inhibitors for monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory responses, and neuroprotection.[2]

The morpholin-3-one core is a key pharmacophore in a class of potent and selective MAGL inhibitors. These inhibitors typically feature a substituted phenyl group attached to the nitrogen atom of the morpholin-3-one ring.

Signaling Pathway of MAGL Inhibition:

Caption: Mechanism of action of Morpholin-3-one based MAGL inhibitors.

Conclusion

Morpholin-3-one is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined structure and versatile reactivity make it an invaluable tool in the synthesis of complex molecules with therapeutic potential. This guide has provided a detailed overview of its molecular and chemical properties, established synthetic protocols, and comprehensive spectroscopic data. The critical role of Morpholin-3-one as a scaffold for the development of MAGL inhibitors highlights its importance in the ongoing search for novel treatments for a range of diseases. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important heterocyclic compound.

References

The Emerging Anticancer Potential of Novel Morpholin-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs.[1] Within this structural class, morpholin-3-one derivatives are gaining significant attention as promising candidates for anticancer drug development.[2][3] This technical guide provides an in-depth overview of the biological activities of novel morpholin-3-one and related morpholine derivatives in various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and elucidated mechanisms of action.

Cytotoxic Activity of Morpholin-3-one and Morpholine Derivatives

A significant body of research has demonstrated the dose-dependent inhibitory effects of novel morpholine derivatives on the proliferation of a wide range of cancer cells. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the IC50 values of various morpholine derivatives against several human and murine cancer cell lines.

Table 1: Anticancer Activity of Morpholin-3-one Derivatives

| Compound Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Citation |

| Compound 1 | A549 | Lung Carcinoma | Not specified in µM; effective at 40 µg/ml | [2] |

| Compound 2 | A549 | Lung Carcinoma | Not specified in µM; effective at 40 µg/ml | [2] |

| Compound 3 | A549 | Lung Carcinoma | Not specified in µM; effective at 40 µg/ml | [2] |

Note: Compound 1: 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one; Compound 2: 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one; Compound 3: 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one.[2]

Table 2: Anticancer Activity of Morpholine-Conjugated Benzophenone Analogues

| Compound Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Citation |

| 8b | DLA | Murine Ascites Lymphoma | ~7.5 | [3][4] |

| 8b | EAC | Murine Ascites Carcinoma | ~9.5 | [3][4] |

| 8b | MCF-7 | Human Breast Adenocarcinoma | ~7.1 | [3][4] |

| 8f | DLA | Murine Ascites Lymphoma | ~10.3 | [3][4] |

| 8f | EAC | Murine Ascites Carcinoma | ~10.8 | [3][4] |

| 8f | MCF-7 | Human Breast Adenocarcinoma | ~9.3 | [3][4] |

Table 3: Anticancer Activity of Morpholine Substituted Quinazoline Derivatives

| Compound Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Citation |

| AK-3 | A549 | Lung Carcinoma | 10.38 ± 0.27 | [5] |

| AK-3 | MCF-7 | Human Breast Adenocarcinoma | 6.44 ± 0.29 | [5] |

| AK-3 | SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | [5] |

| AK-10 | A549 | Lung Carcinoma | 8.55 ± 0.67 | [5] |

| AK-10 | MCF-7 | Human Breast Adenocarcinoma | 3.15 ± 0.23 | [5] |

| AK-10 | SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | [5] |

Table 4: Anticancer Activity of Other Notable Morpholine Derivatives

| Compound Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Citation |

| 2g (Quinoline derivative) | SW480 | Colon Adenocarcinoma | 5.10 ± 2.12 | [6] |

| 2g (Quinoline derivative) | MCF-7 | Human Breast Adenocarcinoma | 19.60 ± 1.13 | [6] |

| 5h (Benzimidazole-Oxadiazole) | HT-29 | Colon Cancer | Not specified in µM; Potent VEGFR-2 inhibitor (IC50 = 0.049 µM) | [7] |

| M5 (Substituted morpholine) | MDA-MB-231 | Breast Cancer | 81.92 µg/mL | [8] |

| M2 (Substituted morpholine) | MDA-MB-231 | Breast Cancer | 88.27 µg/mL | [8] |

| MPSQ (Quinoline derivative) | COLO 205 | Colon Adenocarcinoma | 15 | [9] |

| 10e (Tetrahydroquinoline) | A549 | Lung Carcinoma | 0.033 ± 0.003 | [10] |

| 10h (Tetrahydroquinoline) | MCF-7 | Human Breast Adenocarcinoma | 0.087 ± 0.007 | [10] |

Mechanisms of Action

The anticancer effects of morpholin-3-one and other morpholine derivatives are attributed to their ability to modulate key cellular processes, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several studies have shown that morpholine derivatives trigger apoptosis in cancer cells through various signaling pathways.

One key pathway involves the tumor suppressor protein p53 and the death receptor Fas (CD95).[2] Treatment of A549 lung cancer cells with novel morpholin-3-one derivatives led to a significant elevation in the levels of both p53 and Fas proteins.[2] This suggests that these compounds may activate the p53 pathway, leading to the upregulation of pro-apoptotic targets like Fas, which in turn initiates the apoptotic cascade.[2]

Another mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is critical for tumor growth and metastasis.[7] Certain morpholine-benzimidazole-oxadiazole derivatives have been identified as potent VEGFR-2 inhibitors.[7] By blocking this receptor, these compounds can disrupt the tumor's blood supply, leading to cell death.

Furthermore, some morpholine-conjugated benzophenone analogues have been shown to induce apoptosis through a caspase-activated DNase (CAD) mediated pathway in murine ascites lymphoma.[4]

Caption: Proposed apoptotic pathways activated by morpholine derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, morpholine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and replicating their damaged DNA.

Studies have demonstrated that these compounds can induce cell cycle arrest at either the G0/G1 or the G2/M phase, depending on the specific derivative and the cancer cell line.[2][4][5] For instance, certain morpholin-3-one derivatives were found to partially block A549 cells at the G1 phase.[2] In another study, morpholine substituted quinazoline derivatives, AK-3 and AK-10, caused G0/G1 phase arrest in SHSY-5Y neuroblastoma cells.[5] Conversely, morpholine-conjugated benzophenones were shown to arrest the cell cycle at the G2/M phase in various cancer cells.[4]

Caption: Cell cycle checkpoints targeted by different morpholine derivatives.

Experimental Protocols

The evaluation of the anticancer activity of novel compounds relies on a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the morpholine derivatives (typically in a range from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of ~0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are seeded and treated with the morpholine derivatives as described for the MTT assay. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA) in the dark.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with the compounds of interest. After the incubation period, the cells are harvested.

-

Staining: The cells are washed with cold PBS and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Data Analysis: The analysis of the flow cytometry data allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Caption: A typical workflow for assessing the anticancer properties of novel compounds.

Conclusion and Future Directions

Novel morpholin-3-one and other morpholine derivatives have demonstrated significant potential as a new class of anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines, coupled with their diverse mechanisms of action, makes them attractive candidates for further development. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this promising chemical scaffold is poised to yield novel and effective treatments in the fight against cancer.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Novel morpholin-3-one derivatives induced apoptosis and elevated the level of P53 and Fas in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Crucial Role of Morpholin-3-one in the Synthesis of Rivaroxaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, an orally administered direct factor Xa inhibitor, is a cornerstone in the prevention and treatment of thromboembolic disorders. Its complex molecular architecture necessitates a multi-step synthesis, wherein the selection of key intermediates is paramount for an efficient and scalable process. Among these, 4-(4-aminophenyl)morpholin-3-one stands out as a critical building block, forming the core of the Rivaroxaban molecule. This technical guide provides an in-depth exploration of the synthesis of Rivaroxaban with a focus on the pivotal role of morpholin-3-one derivatives, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field of drug development.

The synthesis of Rivaroxaban typically involves the construction of the central oxazolidinone ring and its linkage to the morpholin-3-one moiety on one side and the 5-chlorothiophene-2-carboxamide side chain on the other. The 4-(4-aminophenyl)morpholin-3-one intermediate provides the necessary aniline functional group for the formation of the oxazolidinone ring system. Several synthetic strategies have been developed to prepare this key intermediate and carry it forward to the final active pharmaceutical ingredient (API).

Synthetic Pathways and Methodologies

The synthesis of Rivaroxaban from morpholin-3-one derivatives can be broadly categorized into several key stages. A common and effective strategy begins with the synthesis of a substituted 4-phenylmorpholin-3-one, which is then elaborated to introduce the oxazolidinone ring and the terminal amide.

I. Synthesis of 4-(4-Aminophenyl)morpholin-3-one

A frequently employed route to 4-(4-aminophenyl)morpholin-3-one involves the initial preparation of 4-(4-nitrophenyl)morpholin-3-one, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one [1]

-

Condensation: 4-Chloronitrobenzene is condensed with morpholine to yield 4-(4-nitrophenyl)morpholine.

-

Oxidation: The resulting 4-(4-nitrophenyl)morpholine is oxidized using an inexpensive oxidant like sodium chlorite in an acid-catalyzed reaction to produce 4-(4-nitrophenyl)morpholin-3-one.[1]

Experimental Protocol: Synthesis of 4-(4-Aminophenyl)morpholin-3-one [1]

-

Reduction: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to an amine using a reducing agent such as aqueous hydrazine catalyzed by iron(III). This method avoids the use of high-cost materials and does not require column purification for the final intermediate.[1]

II. Construction of the Oxazolidinone Ring and Final Amidation

With 4-(4-aminophenyl)morpholin-3-one in hand, the subsequent steps focus on building the chiral oxazolidinone ring and attaching the 5-chlorothiophene-2-carbonyl group.

Experimental Protocol: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Amine Intermediate)

A common approach involves the reaction of 4-(4-aminophenyl)morpholin-3-one with an (R)-epichlorohydrin derivative, followed by ring closure and deprotection. One documented method utilizes the opening of N-glycidylphthalimide with 4-(4-aminophenyl)morpholin-3-one, followed by ring closure with N,N'-carbonyldiimidazole and subsequent deprotection to yield the amine intermediate.[2]

Experimental Protocol: Synthesis of Rivaroxaban [2]

-

Acylation: The key amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, is acylated with 5-chlorothiophene-2-carboxylic acid, which is activated, for instance, by treatment with thionyl chloride to form the acid chloride.[2] The reaction is typically carried out in the presence of a base.

Quantitative Data Summary

The efficiency of the synthetic process is critically evaluated based on reaction yields and conditions. The following tables summarize quantitative data from various reported synthetic routes.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | 4-(4-Aminophenyl)-3-morpholinone | (4-Morpholin-3-ketophenyl)-ethyl carbamate | Ethyl chloroformate, K₂CO₃, Toluene/Water, 0°C to RT | 96 | [3] |

| 2 | (4-Morpholin-3-ketophenyl)-ethyl carbamate | (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)-2-thiophenecarboxamide (Rivaroxaban) | (S)-1-Chloro-3-[(4-methoxy-E-benzylidene)-amino]-propan-2-ol, Lithium tert-butoxide, Dichloromethane, Reflux; then HCl, Ethanol | 94 (from carbamate) | [3] |

| 3 | Morpholin-3-one | 4-Phenylmorpholin-3-one | Bromobenzene, CuI, 1,2-diaminocyclohexane, K₂CO₃, 1,4-Dioxane, 110°C | Not specified | [2] |

| 4 | 4-Phenylmorpholin-3-one | 4-(4-Bromophenyl)morpholin-3-one | NBS, DMF, RT | 90 | [2] |

| 5 | (S)-4-(4-(5-(Aminomethyl)-2-oxazolidin-3-yl)phenyl)morpholin-3-one | Rivaroxaban | 5-Chlorothiophene-2-carboxylic acid, Thionyl chloride, Et₃N, DCM, RT | 92 | [2] |

| 6 | 4-(4-aminophenyl)morpholine-3-one | 2-{(R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)phenylamino]propyl}isoindol-1,3-dione | (S)-(+)-N-(2,3-epoxypropyl)phthalimide, Methanol, 60°C | 82.7 | [4] |

| 7 | 2-{(R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)phenylamino]propyl}isoindol-1,3-dione | 2-{(S)-2-oxo-3-[4-(3-oxo-morpholine-4-yl)phenyl]-oxazolidine-5-yl-methyl}-isoindol-1,3-dione | N,N-Carbonyldiimidazole, Chlorobenzene, 100°C | 93.8 | [4] |

Conclusion

The synthesis of Rivaroxaban is a testament to the strategic use of key intermediates to construct a complex API efficiently. Morpholin-3-one derivatives, particularly 4-(4-aminophenyl)morpholin-3-one, are indispensable in this process. The methodologies outlined in this guide, supported by quantitative data and process visualizations, offer valuable insights for researchers and drug development professionals. The continuous refinement of these synthetic routes, focusing on cost-effectiveness, scalability, and green chemistry principles, will remain a critical area of research in the pharmaceutical industry. The development of novel intermediates, such as the stable and highly pure crystalline 4-{4-[(5S)-(Aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate, further exemplifies the ongoing innovation in optimizing the manufacturing process of this vital anticoagulant.[5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. CN102786516A - Method for synthesizing rivaroxaban - Google Patents [patents.google.com]

- 4. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 5. An Improved Process For The Preparation Of Rivaroxaban Involving Novel [quickcompany.in]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Exploring the role of Morpholin-3-one as a building block in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholin-3-one scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, combined with its synthetic tractability, make it an attractive building block for drug discovery. This technical guide explores the multifaceted role of morpholin--one in medicinal chemistry, detailing its synthesis, application in the creation of potent bioactive molecules, and the experimental methodologies that drive its utilization.

Introduction to the Morpholin-3-one Core

The morpholin-3-one ring system, a six-membered heterocycle containing both an ether and a lactam functionality, offers a unique combination of features that are highly advantageous for drug design. The presence of the oxygen atom can improve pharmacokinetic properties, while the lactam provides a site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. This guide will delve into specific examples of how this versatile scaffold has been incorporated into successful drug candidates and clinical-stage molecules targeting a range of diseases, from infectious diseases and thrombosis to cancer and neurological disorders.

Synthetic Strategies for Morpholin-3-one and its Derivatives

The accessibility of the morpholin-3-one core and its derivatives is crucial for its widespread use. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.

General Synthesis of Morpholin-3-one

A common and straightforward method for the synthesis of the parent morpholin-3-one involves the cyclization of an N-substituted ethanolamine derivative with a two-carbon electrophile.

Experimental Protocol: Synthesis of Morpholin-3-one from 2-Aminoethanol and Ethyl Chloroacetate

Materials:

-

2-Aminoethanol

-

Sodium metal

-

Isopropanol

-

Ethyl chloroacetate

-

Ethyl acetate

Procedure:

-

To a solution of 2-aminoethanol (1.1 equivalents) in isopropanol, sodium metal (1.1 equivalents) is added in batches.

-

The reaction mixture is heated to 50°C and stirred for 5 hours.

-

The resulting solution is cooled to 0°C in an ice-water bath.

-

Ethyl chloroacetate (1.0 equivalent) is added dropwise at 0°C.

-

The suspension is then heated to 80°C and stirred for 2 hours.

-

After cooling, insoluble impurities are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is recrystallized from a mixture of isopropanol and ethyl acetate to yield morpholin-3-one.[1]

Synthesis of Key Intermediate: 4-(4-aminophenyl)morpholin-3-one

A particularly important derivative is 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[2] This intermediate is typically prepared by the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one.

Experimental Protocol: Synthesis of 4-(4-aminophenyl)morpholin-3-one

Materials:

-

4-(4-nitrophenyl)morpholin-3-one

-

Palladium on activated charcoal (5%)

-

Water

-

Ethyl acetate

-

Hydrogen gas

Procedure:

-

A suspension of 4-(4-nitrophenyl)morpholin-3-one in water is treated with a catalytic amount of 5% palladium on activated charcoal.

-

The mixture is transferred to a pressure apparatus (e.g., Parr apparatus) and heated to 90°C with stirring.

-

A hydrogen pressure of 8 bar is applied.

-

The reaction is monitored for completion (typically 1.5-2 hours).

-

After completion, the mixture is cooled to room temperature and the apparatus is depressurized.

-

The suspension is mixed with ethyl acetate and the catalyst is removed by filtration.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated to yield 4-(4-aminophenyl)morpholin-3-one.[3]

Morpholin-3-one in Drug Discovery: A Scaffold for Diverse Biological Activities

The true value of the morpholin-3-one core is demonstrated by its presence in a wide range of biologically active molecules. By serving as a rigid scaffold, it allows for the precise positioning of various functional groups to interact with specific biological targets.

Kinase Inhibitors

The morpholin-3-one moiety has been successfully incorporated into potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Table 1: Morpholin-3-one Containing Kinase Inhibitors

| Compound Class | Target Kinase(s) | Example Compound | IC50 (nM) | Reference |

| Quinazoline Derivatives | EGFR(wt) | Compound a8 | 53.1 | [3] |

| Quinazoline Derivatives | EGFR(T790M/L858R) | Compounds a7, a8 | - | [3] |

| Pyrimidine Derivatives | PI3Kα | Compound 17p | 31.8 | [4] |

| Pyrimidine Derivatives | PI3Kδ | Compound 17p | 15.4 | [4] |

| Triazine Derivatives | PI3K/mTOR | PKI-587 | - |

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Morpholine-containing compounds have been developed as potent inhibitors of this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholin-3-one derivatives.

Central Nervous System (CNS) Active Agents

The favorable physicochemical properties of the morpholine scaffold make it well-suited for the development of drugs targeting the central nervous system, where the ability to cross the blood-brain barrier is often a critical requirement.[7][8] Morpholine-containing compounds have shown promise in the treatment of neurodegenerative diseases.[9][10]

Table 2: Morpholin-3-one Derivatives with CNS Activity

| Compound Class | Target/Activity | Example Compound | IC50 (µM) | Reference |

| Quinoline Derivatives | AChE Inhibition | Compound 11g | 1.94 | |

| Quinoline Derivatives | BuChE Inhibition | Compound 5h | 2.5 |

Other Therapeutic Areas

The utility of the morpholin-3-one scaffold extends beyond oncology and neuroscience. As mentioned, it is a key component of the blockbuster anticoagulant Rivaroxaban , which targets Factor Xa. It is also found in the antibiotic Linezolid , highlighting its versatility across different therapeutic classes.

Experimental Workflow for Morpholin-3-one Based Drug Discovery

The discovery and development of new drugs based on the morpholin-3-one scaffold typically follows a well-defined workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A generalized workflow for the discovery of morpholin-3-one based therapeutic agents.

Conclusion

The morpholin-3-one scaffold has proven to be an exceptionally valuable building block in medicinal chemistry. Its favorable properties and synthetic accessibility have enabled the development of a wide range of clinically important drugs and promising therapeutic candidates. The continued exploration of new synthetic methodologies and the application of this versatile core to novel biological targets will undoubtedly lead to the discovery of the next generation of innovative medicines. The data and protocols presented in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of drug discovery through the strategic use of the morpholin-3-one scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 3. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap [eureka.patsnap.com]

- 9. tdcommons.org [tdcommons.org]

- 10. scispace.com [scispace.com]

Technical Guide: Investigating the Potential Mechanism of Action of Morpholin-3-one as a Protein Synthesis Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research indicates that Morpholin-3-one is not currently established in scientific literature as a protein synthesis inhibitor. The morpholine scaffold is, however, a component of various biologically active molecules, including some that inhibit signaling pathways which can influence protein synthesis.[1][2][3][4][5] This guide, therefore, presents a hypothetical mechanism of action for a morpholine-containing compound, exemplified by Morpholin-3-one, as a protein synthesis inhibitor. It further provides a comprehensive framework of experimental protocols and data presentation that would be necessary to elucidate and validate such a mechanism.

Introduction and Hypothetical Mechanism

Protein synthesis is a fundamental biological process and a key target for therapeutic intervention, particularly in oncology and infectious diseases.[6][7][8] Protein synthesis inhibitors typically act by targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.[7][8][9] These inhibitors can interfere with various stages of translation, including initiation, elongation, and termination.[7][8]

While the specific target of Morpholin-3-one is unknown, its structure presents possibilities for interaction with ribosomal components. We hypothesize that a Morpholin-3-one derivative could act as a protein synthesis inhibitor by binding to either the 30S or 50S ribosomal subunit, thereby disrupting the translation process.[6][7] The morpholine ring, a privileged scaffold in medicinal chemistry, may contribute to the binding affinity and specificity of the compound.[1][3]

Proposed Experimental Workflow for Mechanism of Action Studies

To investigate the hypothetical mechanism of Morpholin-3-one as a protein synthesis inhibitor, a systematic experimental approach is required. The following workflow outlines the key stages of this investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. columbia.edu [columbia.edu]

- 7. microbenotes.com [microbenotes.com]

- 8. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

Solubility and stability of Morpholin-3-one under standard laboratory conditions

An In-depth Technical Guide on the Solubility and Stability of Morpholin-3-one

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of Morpholin-3-one (CAS: 109-11-5) is crucial for its application in synthesis and formulation. This guide provides a detailed overview of its solubility and stability under standard laboratory conditions, complete with experimental protocols and graphical representations of key processes.

Introduction to Morpholin-3-one

Morpholin-3-one, with the molecular formula C₄H₇NO₂, is a heterocyclic compound featuring a morpholine ring with a ketone group.[1][2] It typically appears as an off-white to white crystalline powder or solid.[1][3][4] This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its utility as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as analgesics and anti-inflammatory drugs, makes understanding its solubility and stability paramount for ensuring product quality, efficacy, and shelf-life.[1]

Solubility of Morpholin-3-one

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility | Reference |

| Polar Protic | Alcohols | Soluble | [1] |

| Methanol | Slightly Soluble | [5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Acetone | Soluble | [6] | |

| Ethyl Acetate | Soluble | [6] | |

| Chlorinated | Dichloromethane | Soluble | [6] |

| Chloroform | Soluble** / Slightly Soluble | [5][6] | |

| *Data for 4-(4-Nitrophenyl)morpholin-3-one | |||

| **Data for 4-(4-Aminophenyl)morpholin-3-one |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of Morpholin-3-one in a given solvent at a controlled temperature.

Materials:

-

Morpholin-3-one

-

Selected solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid Morpholin-3-one to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C for standard conditions). Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.[7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter to remove any remaining microscopic particles.[7] This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of Morpholin-3-one in the diluted sample using a validated analytical method, such as HPLC.[7][8] A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[7]

-

Data Reporting: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.[7]

Workflow for Solubility Determination

References

- 1. nbinno.com [nbinno.com]

- 2. Morpholin-3-one | CymitQuimica [cymitquimica.com]

- 3. Morpholin-3-one | 109-11-5 [sigmaaldrich.com]

- 4. Morpholin-3-one | CymitQuimica [cymitquimica.com]

- 5. Cas 446292-04-2,4-(4-NITROPHENYL)MORPHOLIN-3-ONE | lookchem [lookchem.com]

- 6. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. benchchem.com [benchchem.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Spectroscopic characterization of Morpholin-3-one using NMR and IR techniques

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Morpholin-3-one, a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical compounds, including the anticoagulant Rivaroxaban.[1] This document outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data and provides detailed experimental protocols for acquiring such spectra.

Introduction to Morpholin-3-one

Morpholin-3-one (CAS No. 109-11-5) is a heterocyclic organic compound featuring a six-membered morpholine ring with a carbonyl group at the 3-position. Its structure incorporates both an ether linkage and a lactam (a cyclic amide). This unique combination of functional groups results in a distinct spectroscopic signature, which is essential for its identification and quality control in synthetic applications.

Molecular Structure:

-

Chemical Formula: C₄H₇NO₂

-

Molecular Weight: 101.10 g/mol

-

Key Functional Groups: Secondary Amide (Lactam), Ether (C-O-C)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of Morpholin-3-one is expected to show four distinct signals corresponding to the protons on the nitrogen and the three methylene (CH₂) groups. The chemical shifts are influenced by the neighboring electronegative oxygen and nitrogen atoms, as well as the carbonyl group.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-N (Amide Proton) | ~ 6.5 - 8.0 | Broad Singlet | 1H |

| H₂-C2 (Methylene α to C=O) | ~ 4.1 - 4.3 | Singlet | 2H |

| H₂-C5 (Methylene α to O) | ~ 3.8 - 4.0 | Triplet | 2H |

| H₂-C6 (Methylene α to N) | ~ 3.3 - 3.5 | Triplet | 2H |

| Note: Expected values are based on the analysis of related morpholine structures and standard chemical shift ranges. The solvent used is typically CDCl₃ or DMSO-d₆. |

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, identifying the four unique carbon environments in the molecule. The carbonyl carbon is characteristically found far downfield.

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| C3 (Carbonyl Carbon) | ~ 168 - 172 |

| C5 (Methylene α to O) | ~ 65 - 70 |

| C2 (Methylene α to C=O) | ~ 45 - 50 |

| C6 (Methylene α to N) | ~ 40 - 45 |

| Note: Expected values are based on typical chemical shifts for carbons in similar chemical environments, such as those in N-substituted morpholines and other lactams.[2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Expected IR Absorption Data

The IR spectrum of Morpholin-3-one is dominated by absorptions corresponding to the amide and ether functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3200 - 3300 | Medium, Broad | Secondary Amide (Lactam) |

| C-H Stretch | 2850 - 2980 | Medium | Methylene (CH₂) |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong | Lactam Carbonyl |

| N-H Bend (Amide II) | 1510 - 1550 | Medium | Secondary Amide (Lactam) |

| C-O-C Stretch | 1100 - 1150 | Strong | Ether |

| Note: These are characteristic absorption ranges. The exact frequencies can be influenced by the solid-state packing or the solvent used.[5] |

Experimental Protocols & Workflow

The following sections provide detailed methodologies for acquiring high-quality NMR and IR spectra for Morpholin-3-one.

Experimental Workflow Diagram

The logical flow for the complete spectroscopic characterization of a Morpholin-3-one sample is illustrated below.

Caption: Experimental workflow for NMR and IR characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of the Morpholin-3-one sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the full range of carbon signals (e.g., 0-220 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for the quaternary carbonyl carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Apply phase and baseline corrections to obtain the final, interpretable spectrum.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the Morpholin-3-one sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Spectrum Acquisition: Place the sample pellet or thin film in the spectrometer's sample compartment.

-

Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument's software performs a Fourier transform on the raw interferogram to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Conclusion

The spectroscopic techniques of NMR and IR provide a comprehensive and definitive characterization of Morpholin-3-one. The expected spectral data presented in this guide, derived from the analysis of its functional groups and related structures, serve as a reliable reference for researchers. By following the detailed experimental protocols, scientists and drug development professionals can confidently verify the identity, purity, and structural integrity of Morpholin-3-one in their research and manufacturing processes.

References

The Morpholine Scaffold: A Comprehensive Technical Guide to its Natural Occurrence, Analogues, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction